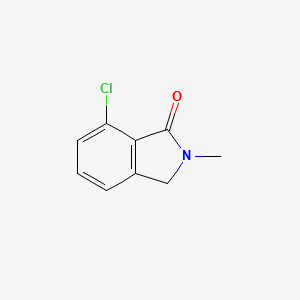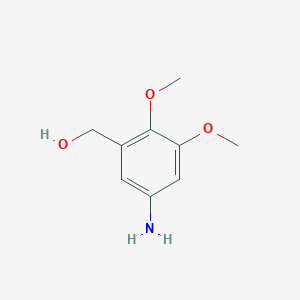
5-Amino-3-chloroisothiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-chloroisothiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C4H3ClN2O2S It is a derivative of isothiazole, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloroisothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-2-aminothiophene with carbon dioxide in the presence of a base to form the desired isothiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloroisothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like acetonitrile.
Major Products
Oxidation: Nitro derivatives of the isothiazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted isothiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-chloroisothiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-3-chloroisothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylisoxazole-4-carboxylic acid: Similar in structure but contains a methyl group instead of a chlorine atom.
5-Amino-3-chloro-1,2-thiazole-4-carboxylic acid: Similar structure with slight variations in the ring system.
Uniqueness
5-Amino-3-chloroisothiazole-4-carboxylic acid is unique due to the presence of both an amino group and a chlorine atom on the isothiazole ring
Properties
CAS No. |
1210646-94-8 |
|---|---|
Molecular Formula |
C4H3ClN2O2S |
Molecular Weight |
178.60 g/mol |
IUPAC Name |
5-amino-3-chloro-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-2-1(4(8)9)3(6)10-7-2/h6H2,(H,8,9) |
InChI Key |
HUSPUEYRNBVICC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SN=C1Cl)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11909244.png)


![5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11909263.png)


![8-Methyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11909277.png)
![6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909278.png)
![(S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one](/img/structure/B11909284.png)

